![molecular formula C26H22O5 B4886301 [6-Ethyl-2-methyl-4-oxo-3-(4-phenylphenoxy)chromen-7-yl] acetate](/img/structure/B4886301.png)
[6-Ethyl-2-methyl-4-oxo-3-(4-phenylphenoxy)chromen-7-yl] acetate
Overview
Description
[6-Ethyl-2-methyl-4-oxo-3-(4-phenylphenoxy)chromen-7-yl] acetate is a complex organic compound belonging to the class of chromen derivatives. This compound features a chromen core with various substituents, including ethyl, methyl, phenylphenoxy, and acetate groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-Ethyl-2-methyl-4-oxo-3-(4-phenylphenoxy)chromen-7-yl] acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen Core: The chromen core can be synthesized through a condensation reaction between a suitable phenol derivative and an aldehyde under acidic or basic conditions.
Substitution Reactions:
Phenylphenoxy Group Addition: The phenylphenoxy group can be introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with a halogenated aromatic compound.
Acetylation: The final step involves the acetylation of the chromen derivative using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the chromen core, converting it to a hydroxyl group.
Substitution: The phenylphenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, [6-Ethyl-2-methyl-4-oxo-3-(4-phenylphenoxy)chromen-7-yl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its chromen core is known to interact with various biological targets, providing insights into enzyme mechanisms and cellular processes.
Medicine
In medicine, derivatives of this compound have shown potential as therapeutic agents. The chromen core is a common scaffold in drug design, and modifications of this compound can lead to the development of new drugs with anti-inflammatory, anticancer, or antimicrobial properties.
Industry
Industrially, this compound can be used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of [6-Ethyl-2-methyl-4-oxo-3-(4-phenylphenoxy)chromen-7-yl] acetate involves its interaction with specific molecular targets. The chromen core can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate access. Additionally, the phenylphenoxy group can enhance binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Dichloroaniline
Uniqueness
Compared to similar compounds, [6-Ethyl-2-methyl-4-oxo-3-(4-phenylphenoxy)chromen-7-yl] acetate stands out due to its unique combination of substituents. The presence of both ethyl and methyl groups, along with the phenylphenoxy and acetate groups, provides a distinct chemical profile. This uniqueness allows for specific interactions with biological targets and diverse chemical reactivity, making it a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
[6-ethyl-2-methyl-4-oxo-3-(4-phenylphenoxy)chromen-7-yl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O5/c1-4-18-14-22-24(15-23(18)30-17(3)27)29-16(2)26(25(22)28)31-21-12-10-20(11-13-21)19-8-6-5-7-9-19/h5-15H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRCMGSBTWBMCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(=O)C)OC(=C(C2=O)OC3=CC=C(C=C3)C4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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